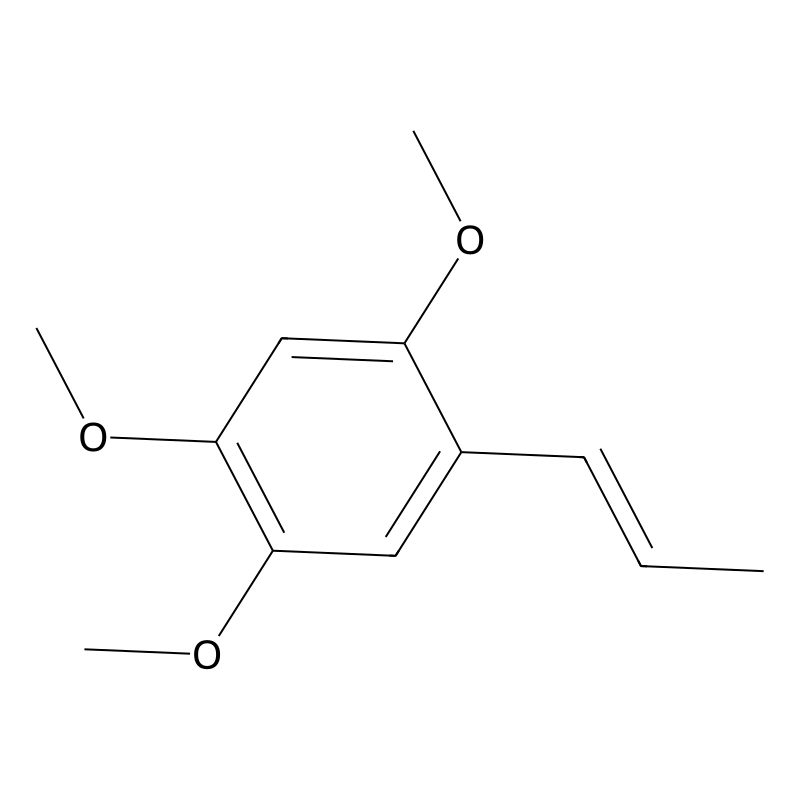alpha-Asarone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ethe
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Alpha-Asarone is a naturally occurring phenylpropanoid compound primarily found in various plants, notably in the rhizomes of Acorus calamus (sweet flag) and Asarum species. It exists as the trans-isomer of asarone, with the molecular formula and a molecular weight of approximately 208.25 g/mol. This compound is characterized by its distinct aromatic properties and is often utilized in traditional medicine and flavoring agents due to its volatile nature and potential therapeutic effects .
The metabolism of alpha-asarone involves several key reactions, primarily occurring in liver microsomes. The main metabolic pathways include:
- Side-chain Hydroxylation: This process leads to the formation of (E)-3'-hydroxyasarone.
- Epoxidation: Alpha-asarone can undergo epoxidation to form (E)-asarone-1',2'-epoxide, which subsequently hydrolyzes into diols.
- O-Demethylation: A minor pathway where methyl groups are removed from the compound .
These reactions suggest a complex interaction with biological systems, leading to both beneficial and harmful effects.
Alpha-asarone exhibits a range of biological activities:
- Anticonvulsant Properties: It has been shown to modulate GABA receptors, potentially offering therapeutic benefits in seizure disorders .
- Neuroprotective Effects: Studies indicate that alpha-asarone can attenuate neuroinflammation and improve cognitive functions in models of neurodegenerative diseases .
- Carcinogenic Potential: While it has positive pharmacological effects, alpha-asarone is also recognized for its carcinogenic properties, particularly in male mice, suggesting that its use must be approached with caution .
Alpha-asarone can be synthesized through several methods:
- Extraction from Natural Sources: The most common method involves extracting alpha-asarone from the rhizomes of Acorus calamus using solvents like ethanol or methanol.
- Chemical Synthesis: Laboratory synthesis may involve starting materials such as phenylpropenes, followed by specific reactions like alkylation or oxidation to yield alpha-asarone.
- Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into alpha-asarone has also been explored as a sustainable synthesis route .
Alpha-asarone finds applications across various fields:
- Pharmaceuticals: Due to its anticonvulsant and neuroprotective properties, it is investigated for potential therapeutic uses in neurological disorders.
- Flavoring Agents: Its aromatic qualities make it suitable for use in food flavoring and perfumery.
- Pest Control: The compound exhibits insecticidal properties, making it useful in agricultural applications .
Research on the interaction of alpha-asarone with other compounds and biological systems has revealed significant insights:
- Metabolic Interactions: Studies indicate that alpha-asarone interacts with liver enzymes, affecting its metabolism and potentially leading to the formation of toxic metabolites .
- Synergistic Effects: When combined with other phytochemicals, alpha-asarone may enhance or mitigate certain biological activities, suggesting potential for combination therapies in pharmacology .
Several compounds share structural similarities with alpha-asarone. Here are some notable comparisons:
Alpha-asarone's unique combination of neuroprotective effects alongside its carcinogenic potential distinguishes it from these similar compounds.
Physical Description
Solid
Color/Form
Needles from light petroleum
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Decomposition
Melting Point
Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/
62 - 63 °C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
/EXPTL THER/ After daily dosing po of 80 mg/kg of alpha-asarone ... for seven days to hypercholesterolemic male rats, cholesterol decreased 57.3% ... and triglycerides diminished 42.5% ..., respectively. ... alpha-asarone decreased 80.6% the weight of gallstones in hamsters. ... Alpha-asarone did not produce any toxic effect after oral administration to rats of 10 or 50 mg/kg for 28 days, or genotoxicity by the dominant lethal test. ... No teratogenicity was observed in pregnant rats during organogenesis but in mice slight fetal toxicity was manifested by hydrocephaly, skeletal defects and fetal weight retardation ...
/EXPTL THER/ There was no significant difference between the antifungal activity of beta and alpha-asarone in crude drugs.
Mechanism of Action
Vapor Pressure
Pictograms

Irritant
Other CAS
494-40-6
5273-86-9
Associated Chemicals
Wikipedia
Methods of Manufacturing
Either extracted from calamus oil or synthesized (Wittig reaction).
Calamus oil is obtained by steam distillation of fresh or unpeeled, dried roots of Acorus calamus L. (Araceae) ... The plant occurs in polyploid varieties and the corresponding essential oils differ predominantly in their content of beta-asarone (cis-isoasarone, 5273-86-9) /cis-asarone/
General Manufacturing Information
Indian Acorus calamus from the Jammu area is tetraploid and yields an oil containing approximately 75% beta-asarone; Acorus calamus from Kashmir is hexaploid and yields an oil containing approximately 5% beta-asarone (Vashist & Handa, 1964). /cis-asarone/








